3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could yield various substituted derivatives.
Scientific Research Applications
3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- 4-(trifluoromethyl)-N-(2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- 2-nitro-N-(2-(4-(2-nitrophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
Uniqueness
3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of the methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Biological Activity
3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, with the CAS number 1049393-49-8, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring and a methoxyphenyl group, which contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24ClN3O3S, with a molecular weight of 409.9 g/mol. The structure includes a sulfonamide group, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H24ClN3O3S |
Molecular Weight | 409.9 g/mol |
CAS Number | 1049393-49-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine moiety enhances its binding affinity to these targets, potentially modulating their activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways, which could lead to altered cellular responses.
- Receptor Binding : The structural features allow for interaction with neurotransmitter receptors, indicating potential applications in neuropharmacology.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bactericidal Effects : Studies have shown that related sulfonamide compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis at minimal inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM .
Anticancer Potential
The compound's structure suggests potential anticancer activity:
- Cytotoxicity Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For example, derivatives containing piperazine rings have shown enhanced cytotoxicity against various tumor models compared to standard chemotherapeutics like bleomycin .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Properties : A study assessed the antibacterial effects of sulfonamide derivatives against MRSA and E. coli, reporting significant inhibition of biofilm formation at concentrations as low as 0.007 mg/mL .
- Anticancer Research : Another investigation focused on the anticancer properties of piperazine derivatives, revealing that these compounds could effectively target hypopharyngeal tumor cells, leading to increased apoptosis rates .
Properties
IUPAC Name |
3-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3S/c1-26-19-8-3-2-7-18(19)23-13-11-22(12-14-23)10-9-21-27(24,25)17-6-4-5-16(20)15-17/h2-8,15,21H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOGDXVVSMHSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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